N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide is a Schiff base synthesized through condensation reactions, displaying properties relevant for crystallography studies. The compound exhibits almost planar molecular structure, with crystal packing stabilized by N-H·O hydrogen bonds, C-H·O hydrogen bonds, and C-H·π-ring interactions (Yathirajan et al., 2007).
Antioxidant and Anticancer Activities
- Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, similar in structure to the compound , have shown significant antioxidant activity. Some of these derivatives exhibited higher antioxidant potency compared to ascorbic acid. Additionally, they demonstrated notable anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Optical and Photophysical Properties
- The compound's related derivatives, like poly(thiophene)s, have been studied for their optical and photophysical properties. Postfunctionalization of these compounds has shown significant effects on their fluorescence yield and solid-state emission, which is crucial for developing advanced materials in electronics and photonics (Li et al., 2002).
Electrophilic Chemistry and Stability
- Studies involving thia-PAHs (Polycyclic Aromatic Hydrocarbons) with methoxy groups have contributed to understanding stable carbocations and electrophilic substitutions. These insights are important for developing new synthetic pathways and understanding reaction mechanisms in organic chemistry (Laali et al., 2007).
Biodesulfurization Applications
- Related compounds, like Naphtho[2,1-b]thiophene, have been used in biodesulfurization studies. These studies are crucial for environmental applications, especially in treating fossil fuels to reduce sulfur content and mitigate environmental pollution (Kirimura et al., 2002).
Nonlinear Optical Properties
- Hydrazones with structural similarities to the compound have been investigated for their nonlinear optical properties. These properties are vital for the development of optical devices like limiters and switches, with potential applications in photonics and telecommunications (Naseema et al., 2010).
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-17-10-6-14(7-11-17)13-22-23-21(24)19-12-16-9-8-15-4-2-3-5-18(15)20(16)26-19/h2-7,10-13H,8-9H2,1H3,(H,23,24)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMVLNOVKJIASQ-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.